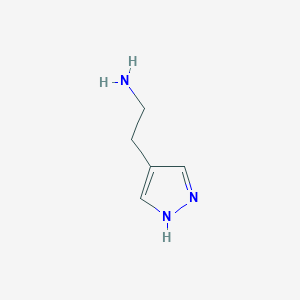

2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-8-4-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNKXBTUKXAGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-11-4 | |

| Record name | 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(1H-Pyrazol-4-yl)ethanamine Dihydrochloride

Abstract

2-(1H-Pyrazol-4-yl)ethanamine, a key structural motif in medicinal chemistry, serves as a versatile building block for the development of targeted therapeutics, notably as a histamine H₄ receptor agonist analogue. This technical guide provides an in-depth exploration of the prevalent synthetic pathways to its dihydrochloride salt, designed for researchers, chemists, and professionals in drug development. We dissect two primary, field-proven synthetic routes: one proceeding via a nitrile reduction and another through the reduction of a nitrovinyl intermediate. The guide emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, step-by-step protocols. Each pathway is critically evaluated for efficiency, scalability, and safety, supported by comparative data and process considerations. The document is structured to offer both a high-level strategic overview and granular, actionable laboratory instructions, ensuring scientific integrity and practical applicability.

Introduction

Chemical Identity and Significance

2-(1H-Pyrazol-4-yl)ethanamine is a primary amine featuring a pyrazole heterocycle. The pyrazole ring is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities.[1][2] The title compound, in its dihydrochloride salt form for enhanced stability and solubility, is a crucial intermediate and pharmacophore. Its structural similarity to histamine allows it to serve as a foundational element in the design of ligands for histamine receptors and other biological targets.

Table 1: Compound Properties

| Property | Value |

| IUPAC Name | 2-(1H-Pyrazol-4-yl)ethanamine dihydrochloride |

| CAS Number | 6429-11-4 |

| Molecular Formula | C₅H₁₁Cl₂N₃ |

| Molecular Weight | 184.07 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in water, methanol |

Scope of this Guide

This guide will provide a detailed examination of two robust synthetic pathways for preparing this compound. The discussion will cover retrosynthetic analysis, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs, whether for small-scale research or large-scale production.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(1H-Pyrazol-4-yl)ethanamine reveals several key disconnections. The target ethylamine side chain can be derived from either a two-carbon nitrile precursor or a nitrovinyl group, both of which are readily reduced. These precursors, in turn, can be synthesized from a common starting material: 1H-pyrazole-4-carbaldehyde. This aldehyde is accessible through established methods like the Vilsmeier-Haack reaction on a pyrazole core.[3][4]

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway I: The Nitrile Reduction Route

This pathway is a classic and reliable method that builds the ethylamine side chain from pyrazole-4-carbaldehyde through a two-step sequence involving the formation and subsequent reduction of a nitrile intermediate.

Pathway Overview and Strategy

The strategy involves converting the aldehyde to (1H-Pyrazol-4-yl)acetonitrile, which is then reduced to the target primary amine. The choice of reducing agent is critical; powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are commonly employed.[5] While effective, the use of LiAlH₄ requires stringent anhydrous conditions and careful quenching procedures.

Caption: Workflow for the Nitrile Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of (1H-Pyrazol-4-yl)acetonitrile

-

Rationale: This step converts the aldehyde into a nitrile, extending the carbon chain by one. The use of tosylhydrazine to form a tosylhydrazone, followed by treatment with potassium cyanide, is an effective method.

-

Procedure:

-

To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add p-toluenesulfonylhydrazide (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the formation of the tosylhydrazone intermediate by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the crude tosylhydrazone in a suitable solvent like DMF.

-

Add potassium cyanide (KCN) (1.5 eq) portion-wise. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the mixture to 100-120 °C for 4-6 hours.

-

After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile, which can be purified by column chromatography.

-

Step 2: Reduction of (1H-Pyrazol-4-yl)acetonitrile to the Amine

-

Rationale: The nitrile group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[5] Strict anhydrous conditions are paramount to prevent quenching of the reagent and ensure a high yield.

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (1H-Pyrazol-4-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-Pyrazol-4-yl)ethanamine.

-

Step 3: Formation of the Dihydrochloride Salt

-

Rationale: The free amine is often an oil and can be unstable. Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.

-

Procedure:

-

Dissolve the crude amine in a minimal amount of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of HCl in diethyl ether or a 2M solution of HCl in diethyl ether until the solution is acidic and precipitation is complete.

-

Stir the resulting slurry for 30 minutes at 0 °C.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Synthetic Pathway II: The Nitrovinyl Reduction Route

This pathway offers an alternative approach, utilizing a Henry reaction (nitroaldol condensation) to form a nitrovinyl intermediate, which is subsequently reduced to the target amine.

Pathway Overview and Strategy

The core of this strategy is the condensation of 1H-pyrazole-4-carbaldehyde with nitromethane to form 4-(2-nitrovinyl)-1H-pyrazole. This intermediate contains the complete carbon skeleton and a nitrogen atom in the correct position. The subsequent reduction of both the nitro group and the double bond can often be achieved in a single step using a powerful reducing agent like LiAlH₄.

Caption: Workflow for the Nitrovinyl Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Nitrovinyl)-1H-pyrazole

-

Rationale: The Henry reaction is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane. Ammonium acetate serves as a convenient catalyst for the condensation and subsequent dehydration to the nitroalkene.

-

Procedure:

-

Combine 1H-pyrazole-4-carbaldehyde (1.0 eq), nitromethane (5-10 eq, serving as both reagent and solvent), and ammonium acetate (0.5 eq).

-

Heat the mixture to reflux (approx. 100 °C) for 2-5 hours. Monitor the reaction's progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Remove the excess nitromethane under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

The resulting crude solid, 4-(2-nitrovinyl)-1H-pyrazole, can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of 4-(2-Nitrovinyl)-1H-pyrazole to the Amine

-

Rationale: As in Pathway I, LiAlH₄ is sufficiently powerful to reduce both the nitro group and the carbon-carbon double bond in a single operation to yield the saturated primary amine.

-

Procedure:

-

Prepare a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add a solution of 4-(2-nitrovinyl)-1H-pyrazole (1.0 eq) in anhydrous THF dropwise, ensuring the temperature remains low.

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours until the starting material is consumed.

-

Cool the reaction to 0 °C and perform a careful Fieser workup as described in Pathway I (Step 2).

-

Filter the aluminum salts, wash the solid with ample THF, and concentrate the combined filtrates to yield the crude amine.

-

Step 3: Formation of the Dihydrochloride Salt

-

Procedure: Follow the exact procedure as outlined in Pathway I, Step 3, to convert the free amine into its stable dihydrochloride salt.

Comparative Analysis and Process Considerations

Both pathways are viable for the synthesis of this compound. The choice between them often depends on available reagents, scale, and safety infrastructure.

Table 2: Comparison of Synthetic Pathways

| Parameter | Pathway I (Nitrile Reduction) | Pathway II (Nitrovinyl Reduction) |

| Number of Steps | 3 (from aldehyde) | 3 (from aldehyde) |

| Key Intermediates | Tosylhydrazone, Acetonitrile | Nitrovinyl pyrazole |

| Overall Yield | Generally moderate to good | Generally moderate |

| Key Reagents | Tosylhydrazine, KCN, LiAlH₄ | Nitromethane, NH₄OAc, LiAlH₄ |

| Safety Concerns | High: Use of highly toxic KCN. Requires LiAlH₄ handling. | High: Use of flammable nitromethane. Requires LiAlH₄ handling. |

| Scalability | Scalable, but handling large quantities of KCN is hazardous. | Scalable; avoids the use of cyanide. |

| Purification | Chromatography may be needed for the nitrile intermediate. | Recrystallization is often sufficient for the nitrovinyl intermediate. |

Expert Insights:

-

Pathway I (Nitrile Route): This route is often preferred in academic settings where cyanide handling protocols are well-established. The intermediates are generally stable. The reduction of nitriles is a very well-understood and reliable transformation.

-

Pathway II (Nitrovinyl Route): For larger-scale synthesis, this pathway is often more attractive as it avoids the use of inorganic cyanides. The Henry reaction is robust, though the subsequent reduction requires a larger excess of LiAlH₄ to reduce both functional groups, which can impact atom economy and cost.

Conclusion

The synthesis of this compound can be effectively accomplished via multiple routes, with the nitrile and nitrovinyl reduction pathways being the most prominent and well-documented. Both methods start from the readily accessible 1H-pyrazole-4-carbaldehyde and culminate in the desired product after a three-step sequence. The selection of a specific pathway requires a careful evaluation of factors including operational safety, reagent availability, cost, and desired scale. This guide provides the necessary technical detail and strategic insights to empower researchers to confidently undertake the synthesis of this valuable chemical building block.

References

-

ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. Retrieved January 10, 2026, from [Link]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Synthesis of (1S)‐1‐[6‐(4‐fluoro‐1H‐pyrazol‐1‐yl)pyridin‐3‐yl]ethan‐1‐amine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2021). Letters in Applied NanoBioScience. Retrieved January 10, 2026, from [Link]

-

2-(1H-pyrazol-4-yl)ethanamine. (n.d.). Anichem. Retrieved January 10, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASĀYAN Journal of Chemistry. Retrieved January 10, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2019). Molecules. Retrieved January 10, 2026, from [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). ARKIVOC. Retrieved January 10, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Retrieved January 10, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Scientific Reports. Retrieved January 10, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Retrieved January 10, 2026, from [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2019). Molecules. Retrieved January 10, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Retrieved January 10, 2026, from [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chemmethod.com [chemmethod.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride: A Versatile Scaffold for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The pyrazole ring system is a preeminent example of such a scaffold, present in a wide array of therapeutic agents due to its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor.[1][2] This guide focuses on a specific, highly functionalized pyrazole derivative: 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride.

The molecule's structure combines the proven pyrazole core with a flexible ethanamine side chain, offering a primary amine as a reactive handle for extensive chemical modification.[1] This strategic combination makes it an invaluable building block for constructing libraries of compounds aimed at diverse therapeutic targets, from protein kinases to G-protein coupled receptors. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical properties, synthesis, characterization, reactivity, and applications, grounded in established scientific principles.

Core Physicochemical Properties

This compound is typically supplied as a stable, solid material.[3] Its dihydrochloride salt form enhances solubility in aqueous media, a critical attribute for biological assays and subsequent formulation development. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6429-11-4 | [4][5][6] |

| Molecular Formula | C₅H₁₁Cl₂N₃ | [3][4] |

| Molecular Weight | 184.07 g/mol | [3][4][6] |

| Appearance | Solid | [3] |

| Melting Point | 227-228 °C | [4] |

| Predicted Boiling Point | 284.1 °C (at 778 mmHg) | [4] |

| Predicted Density | 1.14 g/cm³ | [4] |

| Solubility | Due to its dihydrochloride salt nature, high solubility in water is expected. It is also likely soluble in polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents. | Inferred |

| pKa | The primary aliphatic amine would be expected to have a pKa around 9-10, while the pyrazole ring nitrogens have much lower pKa values. As a dihydrochloride salt, the compound will be fully protonated and positively charged in neutral aqueous solutions. | Inferred |

Synthesis and Analytical Characterization

While multiple synthetic routes to substituted pyrazoles exist, a common and versatile strategy involves the construction of a suitably functionalized pyrazole core, followed by the introduction or modification of the side chain.

Proposed Synthetic Pathway

A logical retrosynthetic approach would disconnect the target molecule into a pyrazole precursor, such as 4-formyl-1H-pyrazole or 4-(cyanomethyl)-1H-pyrazole. A plausible forward synthesis is outlined below. This pathway is illustrative, leveraging well-established chemical transformations.

Caption: Proposed synthetic route to the target compound.

Workflow for Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. A standard workflow integrates chromatographic and spectroscopic techniques.

Caption: Standard workflow for analytical characterization.

Experimental Protocols (Representative)

The following are detailed, representative protocols for the analytical characterization of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules, separating the main component from starting materials, byproducts, and degradants.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.

-

Validation: A sharp, symmetrical peak for the main component should be observed. Purity is calculated based on the area percentage of the main peak relative to all observed peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy

-

Rationale: ¹H and ¹³C NMR are powerful techniques for unambiguously determining the chemical structure by probing the local electronic environment of each nucleus.[7][8]

-

Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable due to the salt's high polarity.

-

¹H NMR (400 MHz):

-

Expected Signals:

-

Two singlets (or narrow doublets) in the aromatic region (~7.5-8.0 ppm) corresponding to the two C-H protons on the pyrazole ring.

-

Two triplets in the aliphatic region (~2.8-3.4 ppm), each integrating to 2H, corresponding to the two methylene (-CH₂-) groups of the ethanamine chain, showing coupling to each other.

-

A broad singlet for the exchangeable N-H protons (pyrazole NH and ammonium NH₃⁺), which may be suppressed or shifted upon D₂O exchange.

-

-

-

¹³C NMR (101 MHz):

-

Expected Signals:

-

Two signals in the aromatic region (~115-140 ppm) for the two C-H carbons of the pyrazole ring.

-

One signal for the quaternary pyrazole carbon.

-

Two signals in the aliphatic region (~25-45 ppm) for the two methylene carbons.

-

-

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides a precise measurement of the molecular weight, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal for this polar, charged molecule.

-

Sample Preparation: Dilute the sample from Protocol 1 with 50:50 Water:Acetonitrile.

-

Expected Ion: The analysis should detect the monocharged ion of the free base, [M+H]⁺, where M is the mass of C₅H₉N₃. The expected m/z would be approximately 112.08. The presence of this ion confirms the mass of the core amine structure.

Chemical Reactivity and Derivatization

The true value of 2-(1H-pyrazol-4-yl)ethanamine lies in its potential for derivatization. The primary amine is a potent nucleophile and serves as the principal site for modification.[1]

Caption: Key derivatization pathways from the primary amine.

-

Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) yields stable amides. This is one of the most common linkages in pharmaceuticals and allows for the introduction of a vast array of R-groups.

-

Sulfonamide Synthesis: Treatment with sulfonyl chlorides provides sulfonamides, another critical functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.

-

Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone first forms an intermediate imine, which is then reduced (e.g., with sodium triacetoxyborohydride) to furnish a secondary amine. This reaction is a powerful tool for C-N bond formation and scaffold elaboration.[1]

Applications in Drug Discovery

The pyrazole-ethanamine motif is a valuable pharmacophore for several reasons. The pyrazole ring can engage in critical hydrogen bonding interactions with protein targets, while the ethanamine linker provides an optimal vector to position other functional groups into adjacent pockets of a binding site.

-

Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor into the hinge region of the ATP binding site. The ethanamine side chain of this compound can be used to extend into the solvent-exposed region, allowing for modifications that enhance potency and tune pharmacokinetic properties.[9] For example, related 2-(1H-pyrazol-1-yl)ethanamine side chains have been successfully incorporated into inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in oncology.[9]

-

GPCR Ligands: The primary amine can be protonated at physiological pH, making it an excellent candidate to interact with negatively charged residues (e.g., aspartate or glutamate) that are common interaction sites in aminergic GPCRs.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it serves as an ideal starting point or "fragment" for FBDD campaigns. Researchers can identify initial low-affinity hits and then use the amine handle to "grow" the fragment into a more potent lead compound.

The broad biological activities associated with the pyrazole class—including anti-inflammatory, antimicrobial, and anticancer effects—underscore the potential of derivatives synthesized from this building block.[2][10][11][12][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. Based on data for related heterocyclic amines and hydrochloride salts, the following precautions are recommended.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[14][15][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[15]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block for modern drug discovery. Its combination of a privileged pyrazole scaffold and a versatile primary amine handle provides an efficient entry point for the synthesis of diverse compound libraries. The favorable physicochemical properties conferred by its dihydrochloride salt form further enhance its utility in research settings. By understanding its core properties, reactivity, and analytical characterization, researchers can fully leverage this powerful tool to accelerate the development of novel therapeutics.

References

-

This compound - ChemBK. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-[(1-methyl-1H-pyrazol-4-yl)oxy]ethan-1-amine dihydrochloride - AA Blocks. (n.d.). Retrieved January 10, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. [Link]

-

Lindsley, C. W., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3392–3397. [Link]

-

(2S)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2025). Retrieved January 10, 2026, from [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-15. [Link]

-

Ethanamine, 2-((1,4-diphenyl-1h-pyrazol-3-yl)oxy)-n-methyl-, monohydrochloride - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(9), 2099. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2375. [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6548. [Link]

-

Rodrigues, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

-

Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024). Retrieved January 10, 2026, from [Link]

-

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Ethane-Amine - Chemicalbridge. (n.d.). Retrieved January 10, 2026, from [Link]

-

1H-Pyrazole-1-ethanamine, 4-chloro-I(2)-2-furanyl- - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Rodrigues, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

1H-Pyrazole-3-ethanamine, hydrochloride (1:2) - CAS Common Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-amine - AA Blocks. (n.d.). Retrieved January 10, 2026, from [Link]

-

1H NMR spectra of compound 2. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine - CAS Common Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-(1-METHYL-1H-PYRAZOL-4-YL)ETHANAMINE HYDROCHLORIDE - 2a biotech. (n.d.). Retrieved January 10, 2026, from [Link]

-

(2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Pyrazole-4-ethanamine, dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 2-(1H-PYRAZOL-4-YL)-ETHYLAMINE DIHYDROCHLORIDE | 6429-11-4 [chemicalbook.com]

- 6. This compound - [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. fishersci.com [fishersci.com]

- 16. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Mechanism of Action of 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Introduction: The Pyrazole Scaffold and the Histamine H3 Receptor Target

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, valued for its metabolic stability and versatile synthetic accessibility.[6][7] Its presence in a wide array of pharmacologically active agents underscores its importance.[1][8] 2-(1H-pyrazol-4-yl)ethanamine leverages this scaffold to achieve high-affinity binding to the histamine H3 receptor.

Core Pharmacodynamics: Histamine H3 Receptor Engagement

The primary molecular target for 2-(1H-pyrazol-4-yl)ethanamine is the histamine H3 receptor. This receptor exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[11] The interaction of an agonist like 2-(1H-pyrazol-4-yl)ethanamine stabilizes the active conformation of the receptor, leading to the activation of its associated intracellular signaling machinery.

The Primary Signaling Cascade: Gαi/o-Mediated Inhibition

The activation of the H3 receptor by 2-(1H-pyrazol-4-yl)ethanamine initiates a cascade of intracellular events that collectively result in a net inhibitory effect on neuronal excitability and neurotransmitter release.

Key Downstream Events:

-

Activation of MAPK and PI3K/Akt Pathways: Studies have also demonstrated that H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[3][11] These pathways are typically associated with cell survival and plasticity, adding another layer of complexity to the receptor's functional profile.

Functional Consequences of H3 Receptor Agonism

The molecular events described above translate into significant physiological effects, primarily the inhibition of neurotransmitter release.

-

Autoreceptor Function: When 2-(1H-pyrazol-4-yl)ethanamine binds to H3 autoreceptors on histaminergic nerve terminals, it potently suppresses the synthesis and release of histamine.[5] This is the receptor's canonical and most well-understood function.

-

Heteroreceptor Function: The compound's action on H3 heteroreceptors located on other neuronal populations is therapeutically significant. It leads to the decreased release of a wide range of neurotransmitters.[5][11] This modulatory role makes H3R ligands attractive for treating complex neurological disorders where multiple neurotransmitter systems are dysregulated. For instance, interactions between H3R and dopamine D2 receptors have been demonstrated, where H3R activation can mitigate D2R agonist-induced behaviors.[12]

| Neurotransmitter System | Effect of H3R Agonism | Functional Implication |

| Histamine | Strong Inhibition | Sedation, promotion of sleep |

| Acetylcholine | Inhibition | Potential impact on cognition and arousal |

| Norepinephrine | Inhibition | Modulation of alertness and mood |

| Dopamine | Inhibition | Modulation of reward, motor control, and focus |

| Serotonin | Inhibition | Modulation of mood, appetite, and sleep |

| GABA | Inhibition | Complex effects on neuronal inhibition |

Experimental Protocols for Mechanistic Characterization

Validating the mechanism of action of a compound like 2-(1H-pyrazol-4-yl)ethanamine requires a multi-assay approach. The following protocols represent a standard workflow for characterizing an H3 receptor agonist.

Radioligand Binding Assay (Affinity Determination)

-

Objective: To determine the binding affinity (Ki) of the compound for the H3 receptor.

-

Rationale: This assay quantifies the direct interaction between the compound and the receptor. It is a foundational experiment to confirm the molecular target and assess potency.

-

Methodology:

-

Tissue Preparation: Homogenize rat cortical tissue, which is rich in H3 receptors, in a suitable buffer (e.g., 50 mM Tris-HCl).[13] Centrifuge to pellet the membranes and resuspend.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known radiolabeled H3R ligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of the test compound (2-(1H-pyrazol-4-yl)ethanamine).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50, which is then converted to the inhibition constant (Ki).

-

cAMP Accumulation Assay (Functional Antagonism)

-

Objective: To measure the compound's ability to inhibit adenylyl cyclase activity.

-

Rationale: As the H3R is Gαi/o-coupled, a functional agonist should decrease cAMP levels. This assay provides direct evidence of the compound's effect on the primary signaling pathway.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Setup: Plate the cells and allow them to adhere. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test compound. Then, stimulate adenylyl cyclase with a universal activator like forskolin.

-

Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The resulting sigmoidal curve will demonstrate the concentration-dependent inhibition of forskolin-stimulated cAMP production, from which an EC50 value can be derived.

-

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

CAS Number: 6429-11-4

A Core Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a key heterocyclic building block in contemporary medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, and its significant roles as a pharmacophore, particularly in the development of histamine H3 receptor antagonists and insulin-like growth factor 1 receptor (IGF-1R) inhibitors.

Compound Profile and Physicochemical Properties

This compound is a pyrazole derivative featuring an ethanamine side chain at the 4-position of the pyrazole ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for both chemical reactions and biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6429-11-4 | |

| Molecular Formula | C₅H₁₁Cl₂N₃ | |

| Molecular Weight | 184.07 g/mol | |

| Melting Point | 227-228 °C | |

| Boiling Point (Predicted) | 284.1 °C at 778 mmHg | |

| Flash Point (Predicted) | 150.3 °C | |

| Density (Predicted) | 1.14 g/cm³ | |

| Physical Form | Solid |

Synthesis and Chemical Logic

The synthesis of 2-(1H-pyrazol-4-yl)ethanamine and its dihydrochloride salt can be approached through several strategic routes, leveraging the principles of heterocyclic chemistry. A common and logical pathway involves the construction of the pyrazole ring followed by the introduction or modification of the side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(1H-pyrazol-4-yl)ethanamine involves disconnecting the ethanamine side chain, suggesting a precursor such as a pyrazole-4-acetonitrile or a protected 2-(1H-pyrazol-4-yl)ethanol. The pyrazole ring itself can be synthesized through the classical Knorr pyrazole synthesis or related cyclocondensation reactions.

Caption: Retrosynthetic analysis of 2-(1H-pyrazol-4-yl)ethanamine.

Exemplary Synthesis Protocol

Step 1: Vilsmeier-Haack Formylation of a Protected Pyrazole

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole.

-

Rationale: This step creates the necessary aldehyde functionality for subsequent chain extension.

-

Procedure:

-

To a solution of a protected pyrazole in an appropriate solvent (e.g., DMF), a Vilsmeier reagent (prepared from POCl₃ and DMF) is added at a controlled temperature.

-

The reaction is stirred until completion, monitored by TLC.

-

Work-up involves quenching with an ice-water mixture and neutralization, followed by extraction and purification to yield the pyrazole-4-carbaldehyde.

-

Step 2: Chain Extension via Wittig or Horner-Wadsworth-Emmons Reaction

These olefination reactions are classic methods for forming carbon-carbon double bonds, which can then be reduced.

-

Rationale: To extend the carbon chain by one or two carbons, depending on the chosen reagent, leading towards the ethanamine side chain.

-

Procedure:

-

The pyrazole-4-carbaldehyde from Step 1 is reacted with a suitable phosphorus ylide (Wittig) or phosphonate carbanion (HWE).

-

The reaction conditions are chosen to favor the desired stereochemical outcome if applicable.

-

Purification yields the corresponding vinyl pyrazole derivative.

-

Step 3: Reduction and Deprotection

A series of reductions are necessary to arrive at the final ethanamine.

-

Rationale: The double bond is reduced to a single bond, and any other reducible groups (like a nitrile if introduced) are converted to the amine. Finally, any protecting groups on the pyrazole nitrogen are removed.

-

Procedure:

-

Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can be employed to reduce the double bond and a nitrile group simultaneously.

-

Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) can be used.

-

Deprotection of the pyrazole nitrogen is carried out under appropriate conditions (e.g., acid or base treatment, depending on the protecting group).

-

Step 4: Salt Formation

-

Rationale: To convert the free base into the more stable and water-soluble dihydrochloride salt.

-

Procedure:

-

The purified 2-(1H-pyrazol-4-yl)ethanamine is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

-

A solution of hydrochloric acid in a compatible solvent is added, typically in a 2:1 molar ratio.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.

-

Applications in Drug Discovery and Development

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a crucial building block for introducing this valuable pharmacophore into drug candidates.

Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

The 2-(1H-pyrazol-4-yl)ethanamine scaffold is a bioisostere of the endogenous ligand histamine. By replacing the imidazole ring of histamine with a pyrazole ring, medicinal chemists can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties. The ethanamine side chain provides a key interaction point with the receptor.

Caption: Schematic representation of a pyrazole-based histamine H3 receptor antagonist interacting with the receptor binding pocket.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitors

The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in the development and progression of various cancers. Consequently, IGF-1R has emerged as a significant target for anticancer drug development.

Several potent and selective IGF-1R inhibitors incorporate the 2-(1H-pyrazol-4-yl)ethanamine moiety or a derivative thereof as a side chain. In this context, the pyrazole ring can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase domain, while the ethanamine portion provides a point of attachment for further chemical modifications to enhance potency and selectivity. The development of such inhibitors has shown that replacing other side chains with 2-(1H-pyrazol-1-yl)ethanamine can lead to improved oral exposure and in vivo activity.

Experimental Protocols and Analytical Methods

In Vitro Receptor Binding Assay (Conceptual)

This protocol outlines a general procedure for evaluating the binding affinity of a compound like 2-(1H-pyrazol-4-yl)ethanamine or its derivatives to the histamine H3 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H3 receptor.

-

Radioligand (e.g., [³H]-Nα-methylhistamine).

-

Test compound (2-(1H-pyrazol-4-yl)ethanamine derivative).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a microplate, add the cell membranes, radioligand, and either the test compound or vehicle (for total binding) or a saturating concentration of a known H3 antagonist (for non-specific binding).

-

Incubate the plate at a specified temperature for a set duration to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

-

Analytical Characterization

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis and purification of this compound and its derivatives.

-

HPLC Method (General Parameters):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., around 210-220 nm).

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for amine-containing compounds.

-

Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ can be monitored for selective detection and quantification.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block in the field of drug discovery. Its structural similarity to histamine makes it a prime candidate for the development of histamine H3 receptor antagonists, while its utility as a side chain in kinase inhibitors highlights its broader applicability. A thorough understanding of its synthesis, properties, and applications is essential for medicinal chemists and drug development professionals seeking to leverage the potential of the pyrazole scaffold in creating novel therapeutics.

References

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmacology. The document details its chemical identity, molecular formula, and molecular weight. A plausible and detailed synthetic pathway is presented, alongside methods for its analytical characterization. The guide delves into the pharmacological significance of the pyrazole scaffold, particularly in the context of histamine H3 receptor modulation, and discusses its potential applications as a research tool and in drug development. This document serves as a foundational resource for professionals engaged in the study and application of novel heterocyclic compounds.

Chemical Identity and Core Properties

This compound is the hydrochloride salt of a pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is present in numerous biologically active compounds[1]. The addition of an ethanamine side chain at the 4-position creates a structural analog to histamine, suggesting potential interactions with histamine receptors.

Below is a summary of the key chemical properties of this compound.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 86429-11-4 | Vendor Data |

| Molecular Formula | C₅H₁₁Cl₂N₃ | ChemScene |

| Molecular Weight | 184.07 g/mol | Sigma-Aldrich, ChemScene |

| Canonical SMILES | C1=CN(N=C1)CCN.Cl.Cl | ChemScene |

| InChI Key | MZXINSJWQRZLQM-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Purification: A Technical Protocol

A plausible and efficient method involves the reduction of a corresponding nitrile precursor, (1H-pyrazol-4-yl)acetonitrile, which can be synthesized from a suitable pyrazole starting material.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (1H-pyrazol-4-yl)acetonitrile (3)

-

Starting Material: Commercially available 1H-pyrazole-4-carbaldehyde (1).

-

Conversion to Oxime: Dissolve 1H-pyrazole-4-carbaldehyde (1) in a mixture of ethanol and water. Add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and extract the product, 1H-pyrazole-4-carbaldehyde oxime (2), with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dehydration to Nitrile: Treat the crude oxime (2) with a dehydrating agent such as acetic anhydride or phosphorus oxychloride in an appropriate solvent like pyridine or DMF. Heat the reaction mixture, typically at 80-100 °C, for several hours. After cooling, pour the reaction mixture into ice water and extract the product, (1H-pyrazol-4-yl)acetonitrile (3), with a suitable organic solvent. Purify by column chromatography on silica gel.

Step 2: Reduction of Nitrile to Amine (4)

-

Reduction: Dissolve the nitrile (3) in a solvent such as tetrahydrofuran (THF) or diethyl ether. Add a reducing agent, for instance, lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., borane-dimethyl sulfide), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon)[5].

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C. Filter the resulting precipitate and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate to yield the free base, 2-(1H-pyrazol-4-yl)ethanamine (4).

Step 3: Formation of the Dihydrochloride Salt (5)

-

Salt Formation: Dissolve the crude amine (4) in a minimal amount of a suitable solvent like methanol or ethanol.

-

Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic.

-

Precipitation and Isolation: The dihydrochloride salt (5) will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain pure this compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons on the pyrazole ring, the ethyl side chain, and the amine group. The chemical shifts, splitting patterns, and integration values will be characteristic of the molecule's structure.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition and molecular formula. The fragmentation pattern can also offer structural information.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is crucial for assessing the purity of the final compound. A single, sharp peak under various conditions would indicate a high degree of purity.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the presence of key functional groups, such as N-H stretches from the amine and the pyrazole ring, and C-N bonds.

-

Pharmacological Profile and Mechanism of Action

The structural similarity of 2-(1H-pyrazol-4-yl)ethanamine to histamine suggests that it is a ligand for histamine receptors. The pyrazole nucleus is a well-established pharmacophore in ligands targeting the histamine H3 receptor (H3R)[1].

Histamine H3 Receptor (H3R): A Key Neuromodulatory Target

The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor, modulating the release of other important neurotransmitters like acetylcholine, dopamine, and norepinephrine.

Potential Activity: Agonist, Antagonist, or Inverse Agonist?

While many pyrazole-containing compounds are known H3R antagonists or inverse agonists, the specific activity of 2-(1H-pyrazol-4-yl)ethanamine is not explicitly defined in the available literature[6].

-

H3R Antagonists/Inverse Agonists: These compounds block the constitutive activity of the H3R, leading to an increase in the release of histamine and other neurotransmitters. This pro-cognitive and wake-promoting effect has made them attractive candidates for treating neurological and psychiatric disorders such as Alzheimer's disease, narcolepsy, and ADHD[7].

-

H3R Agonists: These ligands mimic the action of histamine at the H3R, leading to a decrease in neurotransmitter release.

Given its structure as a simple analog of histamine, it is plausible that 2-(1H-pyrazol-4-yl)ethanamine could act as an H3R agonist. However, subtle structural modifications can dramatically switch a ligand's activity from agonism to antagonism. Therefore, its precise pharmacological profile must be determined experimentally through in vitro binding and functional assays.

Signaling Pathway Visualization

Caption: Simplified signaling pathway of the histamine H3 receptor upon agonist activation.

Applications in Research and Drug Development

As a potential histamine H3 receptor ligand, this compound is a valuable tool for:

-

Probing H3R Structure and Function: It can be used in competitive binding assays to characterize the affinity of other novel H3R ligands.

-

Structure-Activity Relationship (SAR) Studies: As a foundational scaffold, it can be chemically modified to explore how different substituents affect binding affinity and functional activity at the H3R.

-

Therapeutic Lead Discovery: Depending on its determined activity, it could serve as a starting point for the development of novel therapeutics. If it is an antagonist/inverse agonist, it could be explored for cognitive and wakefulness disorders. If it is an agonist, it could be investigated for conditions where dampening neuronal activity is beneficial.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Urh, I., et al. (2007). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 38(49). Available at: [Link]

-

Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 661386. Available at: [Link]

-

BindingDB. (2010). Ki Summary for BDBM50247053. BindingDB. Available at: [Link]

-

Vydzhak, R. N., & Panchishin, S. Y. (2024). Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles. Ukrainica Bioorganica Acta, 2, 10-20. Available at: [Link]

-

Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 112(4), 1043–1048. Available at: [Link]

-

Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1202. Available at: [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc, 2019(1), 194-228. Available at: [Link]

-

Menozzi, G., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. Available at: [Link]

-

BindingDB. (2010). Ki Summary for BDBM50317718. BindingDB. Available at: [Link]

-

Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Lin, J., et al. (2013). Discovery of a potent, selective, and orally bioavailable histamine H3 receptor antagonist SAR110068 for the treatment of sleep-wake disorders. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847-4851. Available at: [Link]

-

Sangle, A. R., et al. (2022). Efficient Synthesis of Pyranopyrazole Derivatives Using Silica Grafted Copper Stannate Catalyst. Journal of Advanced Scientific Research, 13(2), 38-43. Available at: [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174–184. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chim.it [chim.it]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles [ouci.dntb.gov.ua]

- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Pyrazole Moiety: A Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[3] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[1][3] The commercial success of drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic importance of this privileged scaffold.[4][5]

This technical guide focuses on a specific, yet highly valuable, building block: 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride . This molecule incorporates both the versatile pyrazole ring and a reactive primary amine function, connected by a flexible ethyl linker. This combination makes it a powerful synthon for introducing the pyrazole pharmacophore into more complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 882498-22-0 | [6] |

| Molecular Formula | C₅H₁₁Cl₂N₃ | [7] |

| Molecular Weight | 184.07 g/mol | [7][8] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | General Knowledge |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm), and signals for the two methylene groups of the ethanamine side chain in the aliphatic region (δ 2.5-3.5 ppm). The N-H protons of the pyrazole and the ammonium protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbons of the pyrazole ring and the two carbons of the ethyl chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (m/z = 111.15) and fragmentation patterns characteristic of the pyrazole and ethanamine moieties.

Synthesis of this compound

The synthesis of 2-(1H-pyrazol-4-yl)ethanamine typically involves the construction of the pyrazole ring followed by the introduction or modification of the ethylamine side chain. A common strategy involves the reduction of a nitrile or an azide precursor.

A plausible synthetic route starts from a suitable four-carbon precursor which is first cyclized to form the pyrazole ring, followed by functional group manipulations to install the ethanamine side chain. One potential pathway is the reduction of 4-(cyanomethyl)-1H-pyrazole.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leveraging 2-(1H-pyrazol-4-yl)ethanamine in Modern Drug Discovery

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role as a cornerstone for designing novel bioactive molecules. This technical guide focuses on a specific, highly versatile building block: 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride . We will dissect its fundamental properties, propose robust synthetic strategies, and outline a comprehensive, field-proven workflow for its application in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to unlock the therapeutic potential of this pyrazole-based pharmacophore.

The Pyrazole Moiety: A Foundation for Therapeutic Innovation

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties, including hydrogen bond donating and accepting capabilities, metabolic stability, and the ability to be readily functionalized at multiple positions. These attributes allow pyrazole-containing molecules to effectively mimic peptide bonds and engage with a wide array of biological targets, leading to their successful application as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][2]

The subject of this guide, 2-(1H-pyrazol-4-yl)ethanamine, presents an ideal starting point for fragment-based and lead-generation strategies. It combines the stable pyrazole core with a flexible ethylamine side chain, providing a primary amine handle for straightforward chemical modification and library development.

Physicochemical Profile of this compound

Understanding the fundamental properties of a chemical starting point is critical for experimental design, formulation, and interpretation of screening results. The dihydrochloride salt form enhances aqueous solubility, a crucial attribute for biological assays.

| Property | Value | Source |

| CAS Number | 6429-11-4 | [3][4] |

| Molecular Formula | C₅H₁₁Cl₂N₃ | N/A |

| Molecular Weight | 184.07 g/mol | [4][5] |

| Melting Point | 227-228 °C | [5] |

| Boiling Point (Predicted) | 284.1 °C | [5] |

| Form | Solid | N/A |

Causality Behind the Data: The dihydrochloride salt form protonates both the basic pyrazole nitrogen and the primary amine, significantly improving its solubility in aqueous buffers used for biological screening compared to the freebase. The relatively low molecular weight makes it an excellent fragment for screening campaigns, adhering to the "Rule of Three."

Synthetic Strategy and Library Generation

A robust and scalable synthetic route is paramount for any successful drug discovery program. The synthesis of the 2-(1H-pyrazol-4-yl)ethanamine core can be achieved through established heterocyclic chemistry principles.

Proposed Retrosynthetic Analysis and Forward Synthesis

A common and effective method for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. The ethylamine side chain can be introduced from a precursor carrying a protected amine or a nitrile group that can be subsequently reduced.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established literature procedures for pyrazole synthesis.[6][7]

-

Step 1: Synthesis of 4-formyl-1H-pyrazole. To a cooled (0 °C) solution of Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), add 1H-pyrazole dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 4-formyl-1H-pyrazole.

-

Step 2: Wittig Reaction. To a suspension of (methoxymethyl)triphenylphosphonium chloride in dry THF, add a strong base such as n-butyllithium at 0 °C. Stir for 30 minutes, then add a solution of 4-formyl-1H-pyrazole from Step 1. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to give the enol ether intermediate.

-

Step 3: Acetal Hydrolysis and Reduction. Treat the enol ether intermediate with aqueous hydrochloric acid to hydrolyze it to the corresponding phenylacetaldehyde derivative. Without purification, reduce the aldehyde in situ using sodium borohydride in methanol to yield 2-(1H-pyrazol-4-yl)ethan-1-ol.

-

Step 4: Conversion to Amine. Convert the alcohol to a better leaving group (e.g., a mesylate) using methanesulfonyl chloride and triethylamine. Displace the mesylate with sodium azide in DMF to yield the azide intermediate. Finally, reduce the azide to the primary amine using a standard method like catalytic hydrogenation (H₂, 10% Pd/C) in ethanol.

-

Step 5: Salt Formation. Dissolve the resulting freebase, 2-(1H-pyrazol-4-yl)ethanamine, in methanol and add two equivalents of concentrated hydrochloric acid. Evaporate the solvent under reduced pressure to yield the final product, this compound, as a solid.

Self-Validation and Trustworthiness: Each step must be monitored by Thin Layer Chromatography (TLC) and the structure of the final compound and key intermediates must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategic Application in Drug Discovery

The true value of this scaffold lies in its application as a starting point for identifying novel drug candidates. Based on existing literature, pyrazole derivatives have shown significant promise as kinase inhibitors.[8]

Hypothesis: Targeting the IGF-1R Kinase Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase whose signaling pathway is often dysregulated in various cancers, promoting cell proliferation and survival. A study by Saulnier et al. (2008) demonstrated that pyrazole-ethanamine side chains could be successfully incorporated into IGF-1R inhibitors, improving potency and pharmacokinetic properties.[8] We will therefore hypothesize that novel inhibitors can be developed by using 2-(1H-pyrazol-4-yl)ethanamine as a core scaffold.

Drug Discovery Screening Cascade

A logical, multi-step screening process is essential to identify and validate hits efficiently.

Caption: A typical screening cascade for a kinase inhibitor program.

Key Experimental Protocols

Protocol 1: IGF-1R Biochemical Inhibition Assay (Luminescence-Based)

-

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.

-

Methodology:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dispense 5 µL of test compound (from a dilution series in DMSO, final concentration 1%) into a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

-

Add 10 µL of a solution containing recombinant human IGF-1R enzyme and a suitable peptide substrate in reaction buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at its Kₘ concentration) in reaction buffer.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure remaining ATP by adding 25 µL of a commercial luminescence-based detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Read luminescence on a plate reader.

-

Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Proliferation Assay (MTT/CellTiter-Glo®)

-

Principle: This assay measures the metabolic activity of living cells, which correlates with cell number. A reduction in signal indicates cytotoxic or cytostatic effects of the compound.

-

Methodology:

-

Seed an IGF-1R-dependent cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

For an MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

-

For a CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for 10 minutes, and read luminescence.

-